3-Bromo-2-fluoroquinoline
Overview
Description
3-Bromo-2-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method is the reduction of 2-bromo-3-fluoroquinoline using palladium on carbon (Pd/C) and triethylamine (NEt3) in methanol . Another approach involves the condensation of anilines with methyl 2-fluoro-3-methoxyacrylate, followed by transformation in the presence of strong acids .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and fluorination reactions under controlled conditions. The use of organometallic reagents and catalysts, such as palladium and nickel, is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines and thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 3-fluoroquinoline.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium phosphate (K3PO4), and solvents such as dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) and triethylamine (NEt3) in methanol.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Cross-Coupling Reactions: Biaryl and alkynyl quinoline derivatives.
Reduction: 3-Fluoroquinoline.
Scientific Research Applications
3-Bromo-2-fluoroquinoline has numerous applications in scientific research, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with antibacterial, antiviral, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: Utilized in the development of liquid crystals and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Agriculture: Incorporated into agrochemicals for pest control and plant growth regulation.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. In the case of antibacterial activity, it may target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell death .
Comparison with Similar Compounds
3-Fluoroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromoquinoline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
5,6,8-Trifluoroquinoline: Contains multiple fluorine atoms, leading to distinct chemical and biological properties.
Uniqueness: 3-Bromo-2-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer enhanced reactivity and biological activity. This dual substitution allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-bromo-2-fluoroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQPMQWGLQPGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179488-06-3 | |
Record name | 3-bromo-2-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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